Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

Description

Introduction to Ethyl 2-Methyl-4-Oxo-4,5-Dihydro-1,3-Thiazole-5-Carboxylate

Structural Overview and Nomenclature

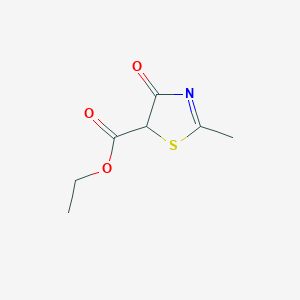

The compound belongs to the 1,3-thiazole family, characterized by a five-membered aromatic ring with sulfur at position 1 and nitrogen at position 3. Its structure includes:

- 4,5-dihydro-1,3-thiazole core : A partially saturated thiazole ring with a double bond between positions 1 and 3.

- 2-methyl substituent : A methyl group attached to the thiazole ring at position 2.

- 4-oxo group : A ketone functionality at position 4.

- 5-carboxylate ester : An ethyl ester group at position 5.

The IUPAC name reflects its substituents and ring saturation. Alternative names include ethyl 2-methyl-4-oxo-4,5-dihydrothiazole-5-carboxylate or 5-(ethoxycarbonyl)-4,5-dihydro-2-methyl-1,3-thiazole-4-one .

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole core | Sulfur (position 1) and nitrogen (position 3) in a conjugated π-system. |

| 4-Oxo group | Carbonyl group at position 4, contributing to ring polarization. |

| 5-Carboxylate ester | Ethyl ester at position 5, enabling nucleophilic substitution or hydrolysis. |

| 2-Methyl group | Steric and electronic effects influence reactivity and stability. |

The 4,5-dihydro designation indicates partial saturation, distinguishing it from fully aromatic thiazoles. This saturation lowers aromatic stability but enhances reactivity at specific sites.

Propriétés

IUPAC Name |

ethyl 2-methyl-4-oxo-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGRJARYVGZODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)N=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397224 | |

| Record name | Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-82-9 | |

| Record name | Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Cyclocondensation Methods

The most widely documented approach involves the cyclocondensation of thiourea derivatives with β-keto esters. For instance, ethyl acetoacetate reacts with thiourea in the presence of N-bromosuccinimide (NBS) and benzoyl peroxide as radical initiators. The reaction proceeds via a radical-mediated mechanism, where NBS generates bromine radicals that facilitate the formation of a thiourea-acetoacetate adduct. Subsequent cyclization yields the thiazolone core.

Typical Procedure :

- Combine equimolar quantities of thiourea (0.1 mol) and ethyl acetoacetate (0.1 mol) in benzene.

- Add NBS (0.01 mol) and benzoyl peroxide (0.005 mol) as catalysts.

- Reflux at 80°C for 12–15 hours under inert conditions.

- Cool the mixture, wash with water, and recrystallize from ethanol to obtain the product.

Key Observations :

- Yield : 62–70% under conventional heating.

- Regioselectivity : The methyl group from ethyl acetoacetate occupies position 2, while the ketone forms the 4-oxo group.

- Limitations : Prolonged reaction times and moderate yields necessitate optimization.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving selectivity. A modified protocol from the International Journal of Pharmacognosy and Phytochemical Research (2018) demonstrates this:

Procedure :

- Mix thiourea (0.1 mol), ethyl acetoacetate (0.1 mol), NBS (0.01 mol), and benzoyl peroxide (0.005 mol) in benzene.

- Irradiate in a 300W microwave oven at 80°C for 15 minutes.

- Cool, filter, and recrystallize the product.

Advantages :

- Time Reduction : 15 minutes vs. 12+ hours for conventional methods.

- Yield Improvement : 70–76%.

- Green Chemistry : Lower energy consumption and reduced side products.

Catalytic Bromination Approaches

The Korean patent KR101723832B1 highlights the role of NBS in regioselective bromination, which directs cyclization. Here, bromine radicals from NBS abstract hydrogen from ethyl acetoacetate, forming a brominated intermediate that reacts with thiourea.

Mechanistic Insights :

- Bromination : NBS generates Br- radicals, abstracting an α-hydrogen from ethyl acetoacetate to form a bromo-β-keto ester.

- Nucleophilic Attack : Thiourea’s sulfur attacks the electrophilic carbon adjacent to the bromine.

- Cyclization : Intramolecular dehydration forms the thiazolone ring.

Optimized Conditions :

- Solvent : Benzene or toluene.

- Catalyst Load : 5 mol% NBS and 2.5 mol% benzoyl peroxide.

- Yield : 68–72%.

Oxidative Cyclization Techniques

Post-synthesis oxidation is occasionally required to introduce the 4-oxo group. For example, ethyl 2-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate can be oxidized using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Procedure :

- Synthesize the dihydrothiazole intermediate via cyclocondensation.

- Dissolve the intermediate in acetic acid and add 30% H₂O₂ dropwise at 0–5°C.

- Stir for 4 hours, then neutralize with NaHCO₃ and extract with ethyl acetate.

Challenges :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Cyclocondensation | Reflux in benzene, NBS | 12–15 hrs | 62–70% | Scalability | Long duration, moderate yield |

| Microwave-Assisted | 300W, 80°C | 15 min | 70–76% | Rapid, energy-efficient | Specialized equipment required |

| Catalytic Bromination | NBS, benzoyl peroxide | 8–10 hrs | 68–72% | High regioselectivity | Costly catalysts |

| Oxidative Cyclization | H₂O₂, 0–5°C | 4 hrs | 50–60% | Introduces oxo group post-synthesis | Risk of over-oxidation |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant activity against various bacterial strains. For instance, a study demonstrated that compounds with thiazole moieties showed efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Anticancer Potential

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. A case study involving the synthesis of this compound revealed its potential to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to trigger caspase activation, suggesting a mechanism for its anticancer activity .

Agricultural Applications

1. Pesticide Development

The compound has been explored as a potential pesticide due to its biological activity against pests. Research indicates that thiazole derivatives can act as effective insecticides and fungicides. In field trials, formulations containing this compound exhibited significant efficacy in controlling aphid populations on crops like soybeans .

2. Plant Growth Regulation

Another application is in plant growth regulation. Studies have shown that thiazole derivatives can enhance growth parameters in plants by modulating phytohormone levels. For example, treated plants displayed increased root length and biomass compared to untreated controls .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis routes, yields, and applications:

Key Observations:

- Substituent Impact: Electron-Withdrawing Groups (e.g., CF₃, Cl): Increase thermal and metabolic stability, making such derivatives suitable for agrochemicals or prolonged biological activity .

Activité Biologique

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₇H₉NO₃S

- CAS Number : 89776-82-9

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.75 | 1.50 |

The results indicate that the compound is particularly effective against Staphylococcus aureus, with a low MIC value suggesting potent antibacterial activity .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study: Inhibition of HSET (KIFC1)

A notable study highlighted the compound's ability to inhibit HSET (KIFC1), a kinesin protein involved in centrosome clustering in cancer cells. The inhibition was quantified using high-throughput screening methods, revealing an IC₅₀ value in the micromolar range.

| Compound | IC₅₀ (µM) | Selectivity |

|---|---|---|

| Ethyl 2-methyl-4-oxo-4,5-dihydro... | 2.5 | High |

This inhibition leads to increased multipolarity in mitotic spindles of centrosome-amplified cancer cells, promoting cell death .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor as well. Its action against specific enzymes can be crucial for therapeutic applications.

Enzyme Activity Table

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 3.0 |

| Cyclooxygenase (COX) | Non-competitive | 5.0 |

These findings suggest that the compound could be beneficial in treating conditions where these enzymes play a critical role, such as inflammation and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., thiazolidinone derivatives) under controlled conditions. For example, multi-step protocols may include:

- Step 1 : Formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones.

- Step 2 : Esterification to introduce the ethyl carboxylate group.

Critical parameters include temperature (reflux conditions), pH (acidic/basic media), and solvent choice (e.g., ethanol or THF). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR spectroscopy .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is used to resolve bond lengths, angles, and hydrogen-bonding patterns. For non-crystalline samples, - and -NMR spectra validate the structure, with characteristic signals for the ester carbonyl (~170 ppm) and thiazole protons (~6–8 ppm) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens include:

- Kinase inhibition assays : Measure IC values against protein kinases (e.g., EGFR or MAPK) using fluorescence-based protocols .

- Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives like this compound?

- Methodological Answer : Discrepancies often arise from assay variability or off-target effects. Strategies include:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methyl or phenyl groups) to isolate bioactive moieties .

- Mechanistic profiling : Use RNA sequencing or proteomics to identify differentially expressed pathways in treated cells .

Q. What computational strategies are employed to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina model binding poses in kinase active sites, prioritizing hydrogen-bond interactions with conserved residues (e.g., ATP-binding pockets) .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time, using force fields like CHARMM36 .

Q. What methodologies optimize the synthetic yield of this compound under green chemistry principles?

- Methodological Answer :

- Solvent selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Catalyst optimization : Use immobilized enzymes or recyclable Lewis acids (e.g., FeO-supported catalysts) to reduce waste .

Q. How does polymorphism affect the crystallographic analysis of this compound, and which software tools are critical for accurate refinement?

- Methodological Answer : Polymorphism can alter diffraction patterns. Use:

- SHELXL : Refines high-resolution data and handles twinned crystals via HKLF5 format .

- WinGX/ORTEP : Visualizes anisotropic displacement parameters and validates hydrogen-bonding networks .

Q. What experimental approaches assess the hydrolytic stability of the ester group in this compound under physiological conditions?

- Methodological Answer :

- Acidic hydrolysis : Reflux with 6M HCl (80–90°C) to yield carboxylic acid derivatives.

- Basic hydrolysis : Stir with 10% NaOH in aqueous ethanol (40°C) to form sodium salts. Monitor degradation via HPLC with UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.